molecular formula C5H9BrNO2- B12291352 Carbamicacid, N-(2-bromoethyl)-, ethyl ester

Carbamicacid, N-(2-bromoethyl)-, ethyl ester

Cat. No.: B12291352
M. Wt: 195.03 g/mol
InChI Key: JCMRAMSLTNWYMQ-UHFFFAOYSA-M
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Description

Carbamicacid, N-(2-bromoethyl)-, ethyl ester: is an organic compound with the molecular formula C5H10BrNO2 and a molecular weight of 196.04 g/mol . It is also known by its IUPAC name ethyl N-(2-bromoethyl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the carbamate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbamicacid, N-(2-bromoethyl)-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-bromoethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve the efficiency of the synthesis. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Carbamicacid, N-(2-bromoethyl)-, ethyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction reactions: Reduction of the bromoethyl group can lead to the formation of ethyl carbamate derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or in the presence of a polar aprotic solvent like (DMF) are commonly used.

    Oxidation: Oxidizing agents such as or in acidic conditions.

    Reduction: Reducing agents like or in anhydrous conditions.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted carbamates.

    Oxidation: Formation of carbamate oxides.

    Reduction: Formation of ethyl carbamate derivatives.

Scientific Research Applications

Carbamicacid, N-(2-bromoethyl)-, ethyl ester has several applications in scientific research, including:

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of heterocyclic compounds and pharmaceutical intermediates .

Biology:

  • Acts as a cross-linking agent in the modification of biomolecules.
  • Used in the study of enzyme inhibition and protein modification .

Medicine:

  • Investigated for its potential use in the development of antiviral and anticancer agents .
  • Utilized in the synthesis of prodrugs that can be activated in vivo.

Industry:

  • Used in the production of agrochemicals and pesticides .
  • Employed in the manufacture of polyurethane foams and coatings .

Mechanism of Action

The mechanism of action of Carbamicacid, N-(2-bromoethyl)-, ethyl ester involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines , thiols , or hydroxyl groups in biological molecules. This alkylation can lead to the inhibition of enzyme activity or modification of protein function , thereby exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: Carbamicacid, N-(2-bromoethyl)-, ethyl ester is unique due to its bromoethyl group , which provides specific reactivity for nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in biological studies for protein modification and enzyme inhibition .

Properties

Molecular Formula

C5H9BrNO2-

Molecular Weight

195.03 g/mol

IUPAC Name

N-(2-bromoethyl)-N-ethylcarbamate

InChI

InChI=1S/C5H10BrNO2/c1-2-7(4-3-6)5(8)9/h2-4H2,1H3,(H,8,9)/p-1

InChI Key

JCMRAMSLTNWYMQ-UHFFFAOYSA-M

Canonical SMILES

CCN(CCBr)C(=O)[O-]

Origin of Product

United States

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